Thalfine

CAS No.: 27764-05-2

Cat. No.: VC17130558

Molecular Formula: C38H36N2O8

Molecular Weight: 648.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27764-05-2 |

|---|---|

| Molecular Formula | C38H36N2O8 |

| Molecular Weight | 648.7 g/mol |

| IUPAC Name | (25S)-8,17,18,30-tetramethoxy-24-methyl-10,12,15,32-tetraoxa-4,24-diazaoctacyclo[31.2.2.13,7.127,31.09,13.016,21.020,25.014,39]nonatriaconta-1(35),3,5,7(39),8,13,16(21),17,19,27(38),28,30,33,36-tetradecaene |

| Standard InChI | InChI=1S/C38H36N2O8/c1-40-15-13-24-26-19-31(42-3)35(44-5)34(24)48-36-32-25(33(43-4)37-38(36)46-20-45-37)12-14-39-27(32)16-21-6-9-23(10-7-21)47-30-18-22(17-28(26)40)8-11-29(30)41-2/h6-12,14,18-19,28H,13,15-17,20H2,1-5H3/t28-/m0/s1 |

| Standard InChI Key | OSOKLEWJPLGVBW-NDEPHWFRSA-N |

| Isomeric SMILES | CN1CCC2=C3C(=C(C=C2[C@@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NC=CC7=C6C(=C8C(=C7OC)OCO8)O3)C=C5)OC)OC |

| Canonical SMILES | CN1CCC2=C3C(=C(C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NC=CC7=C6C(=C8C(=C7OC)OCO8)O3)C=C5)OC)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

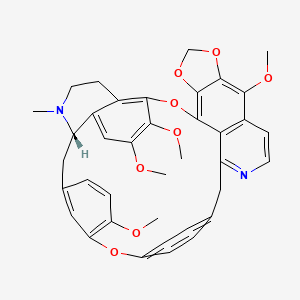

Thalfine belongs to the benzodioxaazacyclodocosine class, featuring a 19-membered macrocyclic core fused with multiple heterocyclic rings. Its IUPAC name, (25S)-8,17,18,30-tetramethoxy-24-methyl-10,12,15,32-tetraoxa-4,24-diazaoctacyclo[31.2.2.1³,⁷.1²⁷,³¹.0⁹,¹³.0¹⁶,²¹.0²⁰,²⁵.0¹⁴,³⁹]nonatriaconta-1(35),3,5,7(39),8,13,16(21),17,19,27(38),28,30,33,36-tetradecaene, reflects its octacyclic framework and stereochemical complexity . The structure includes:

-

Four methoxy groups (-OCH₃) at positions 8, 17, 18, and 30.

-

A methyl-substituted nitrogen atom at position 24.

-

Two dioxole rings contributing to its oxygen-rich profile.

The 3D conformation, accessible via PubChem’s interactive model, reveals a compact, rigid scaffold with limited rotatable bonds, suggesting potential stability in biological environments .

Spectroscopic Identifiers

Key identifiers for thalfine include:

These identifiers enable precise tracking in chemical databases and reproducibility in synthetic studies.

Physicochemical Properties

Thalfine’s computed properties, derived from PubChem algorithms, highlight its pharmacokinetic potential:

The compound’s low hydrogen bond donor count and high logP value align with Lipinski’s criteria for drug-likeness, though its molecular weight exceeds the 500 Da threshold .

Research Implications and Future Directions

Despite its structural characterization, thalfine’s pharmacological profile remains unstudied. Comparative analyses with analogous alkaloids suggest potential avenues:

Neuropharmacological Activity

The presence of a tetrahydroisoquinoline moiety—a feature shared with opioid agonists—hints at possible interactions with central nervous system receptors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume